6-Methoxy-2-naphthonitrile
Overview
Description
6-Methoxy-2-naphthonitrile, also known as 2-Cyano-6-methoxynaphthalene, is an organic compound with the molecular formula CH3OC10H6CN . It has a molecular weight of 183.21 . This compound is used in the synthesis of 2-cyano-1-(1,3-diarylpropyl)-6-methoxynaphthalenes .
Molecular Structure Analysis
The linear formula of this compound is CH3OC10H6CN . The SMILES string representation is COc1ccc2cc(ccc2c1)C#N . The InChI representation is 1S/C12H9NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,1H3 .
Physical and Chemical Properties Analysis
This compound has a boiling point of 205-208 °C/14 mmHg and a melting point of 106-107 °C . It has a density of 1.2±0.1 g/cm3 . The compound has a molar refractivity of 55.2±0.4 cm3 . It has a polar surface area of 33 Å2 and a polarizability of 21.9±0.5 10-24 cm3 .
Scientific Research Applications
Synthesis and Characterization of Derivatives
6-Methoxy-2-naphthonitrile serves as a precursor in the synthesis of complex organic compounds. For example, it has been used in the synthesis of 4H-benzo[h]chromene derivatives through interactions with various nitriles and esters. These derivatives were characterized using spectroscopic methods and density functional theory, indicating the importance of this compound in synthetic organic chemistry and material science (Al‐Sehemi, Irfan, & El-Agrody, 2012).
Fluorescence Studies
In the field of fluorescence and photophysics, this compound derivatives have been utilized. For instance, its derivatives have shown significant interaction with silver nanoparticles and surfactants, affecting fluorescence quenching. Such studies are vital for understanding the interactions between organic molecules and nanoparticles, with implications for sensor development and nanotechnology (Khan & Asiri, 2016).
Chemical Sensing and Detection
A derivative of this compound was developed as a fluorescent probe for the detection of hydrogen sulfide in wine, demonstrating its utility in food chemistry and safety. The probe's sensitivity and specificity for H2S highlight the potential of this compound derivatives in creating effective chemical sensors (Wang et al., 2018).
Intermediate in Pharmaceutical Synthesis
This compound and its derivatives have been key intermediates in synthesizing non-steroidal anti-inflammatory agents. Its modification and transformation into various pharmacologically active compounds underscore its importance in medicinal chemistry and drug development (Xu & He, 2010).
Antibacterial Activity
The antibacterial properties of this compound derivatives were investigated, revealing that certain compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. This finding opens new avenues for the development of novel antibacterial agents and contributes to the ongoing search for new treatments for bacterial infections (Khan, 2017).
Safety and Hazards
6-Methoxy-2-naphthonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety instructions include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
6-Methoxy-2-naphthonitrile, also known as 2-Cyano-6-methoxynaphthalene , is an organic compound used in the synthesis of various chemical structures .
Mode of Action
It is known to be used in the synthesis of 2-cyano-1-(1,3-diarylpropyl)-6-methoxynaphthalenes , suggesting it may undergo reactions with other compounds to form new structures.
Result of Action
Properties
IUPAC Name |
6-methoxynaphthalene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEFYGCKCMJSPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325130 | |
Record name | 6-Methoxy-2-naphthonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67886-70-8 | |
Record name | 67886-70-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxy-2-naphthonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxynaphthalene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 6-methoxy-2-naphthonitrile interact with 2-chloroacrylonitrile under light exposure, and what is the significance of this reaction?
A1: When exposed to light, this compound undergoes a [2+2] photocycloaddition reaction with 2-chloroacrylonitrile. [, ] This reaction results in the formation of cyclobutane adducts, specifically two isomers designated as 1a and 1b. [] The structure of isomer 1a has been definitively confirmed using X-ray crystallography. [] This reaction is significant because it exemplifies a photochemical pathway for the synthesis of complex cyclic structures from simpler starting materials.
Q2: What makes 2,2′,7,7′-tetrahydroxy-1,1′-binaphthyl a suitable molecule for constructing cyclophane hosts, and how does this compound interact with such hosts?
A2: 2,2′,7,7′-Tetrahydroxy-1,1′-binaphthyl possesses a chiral structure with distinct major and minor grooves. [] This characteristic makes it an attractive scaffold for building chiral cyclophane hosts, molecules capable of selectively binding to guest molecules. Notably, the major groove of these binaphthyl derivatives can be modified to create apolar binding sites. [] Studies have demonstrated that cyclophane hosts derived from 2,2′,7,7′-tetrahydroxy-1,1′-binaphthyl effectively bind this compound in aqueous methanol solutions. [] This binding interaction highlights the potential of these host molecules for studying molecular recognition and designing systems with specific inclusion properties.
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